molecular formula C19H17N3O5S B11612008 ethyl 2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11612008
M. Wt: 399.4 g/mol
InChI Key: PIEIRMCQWOGXLE-NTUHNPAUSA-N
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Description

ETHYL 2-[(4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of benzodioxole, pyrazole, and thiazole moieties

Preparation Methods

The synthesis of ETHYL 2-[(4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxole Moiety: This step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves the coupling of the benzodioxole, pyrazole, and thiazole moieties through various condensation reactions to form the target compound.

Chemical Reactions Analysis

ETHYL 2-[(4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, converting the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

ETHYL 2-[(4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

ETHYL 2-[(4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 3-(1,3-BENZODIOXOL-5-YL)-2-METHYL-2-OXIRANE-2-CARBOXYLATE: This compound shares the benzodioxole moiety but differs in the presence of an oxirane ring instead of the pyrazole and thiazole rings.

    2-{[HYDROXY(6-HYDROXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}ACETIC ACID: This compound also contains the benzodioxole moiety but has a different functional group arrangement, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H17N3O5S/c1-4-25-18(24)16-11(3)20-19(28-16)22-17(23)13(10(2)21-22)7-12-5-6-14-15(8-12)27-9-26-14/h5-8H,4,9H2,1-3H3/b13-7+

InChI Key

PIEIRMCQWOGXLE-NTUHNPAUSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=N2)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=N2)C)C

Origin of Product

United States

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